molecular formula C16H22N4S B12231400 1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

Cat. No.: B12231400
M. Wt: 302.4 g/mol
InChI Key: LNTWCOYFSBHROJ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylpiperazine with a thiadiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and solvent environments to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)piperazine: Lacks the thiadiazole group, making it less complex.

    4-(5-(propan-2-yl)-1,3,4-thiadiazol-2-yl)piperazine: Lacks the 2-methylphenyl group, altering its properties and applications.

Uniqueness

1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole

InChI

InChI=1S/C16H22N4S/c1-12(2)15-17-18-16(21-15)20-10-8-19(9-11-20)14-7-5-4-6-13(14)3/h4-7,12H,8-11H2,1-3H3

InChI Key

LNTWCOYFSBHROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)C(C)C

Origin of Product

United States

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